Enhanced Hydrophilicity Over N-Boc-PEG4-alcohol
N,N-Diethanol amine-PEG4-Boc exhibits a predicted LogP value of -0.9, indicating significantly higher hydrophilicity compared to the linear analog N-Boc-PEG4-alcohol, which has a reported LogP of 0.944 . This difference of approximately 1.844 LogP units translates to a roughly 70-fold increase in aqueous partitioning, which can enhance the aqueous solubility of the final PROTAC construct and improve its pharmacokinetic profile. The diethanolamine core, with its two hydroxyl groups, contributes to this increased polarity.
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.9 (predicted) |
| Comparator Or Baseline | N-Boc-PEG4-alcohol, LogP = 0.944 |
| Quantified Difference | Δ LogP ≈ -1.844 |
| Conditions | Predicted values from chemical property databases |
Why This Matters
Higher hydrophilicity can improve aqueous solubility of the linker and the resulting PROTAC, facilitating formulation and enhancing in vitro and in vivo performance.
